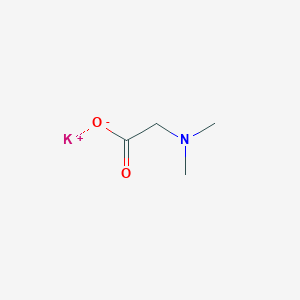
Potassium N,N-dimethylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium N,N-dimethylglycinate is a chemical compound with the molecular formula C4H8KNO2. It is a potassium salt of N,N-dimethylglycine, which is a derivative of the amino acid glycine. This compound is known for its high solubility in water and its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium N,N-dimethylglycinate can be synthesized through the reaction of glycine with dimethyl sulfate in the presence of potassium hydroxide. The reaction is typically carried out in an anhydrous ether solution at a controlled temperature of 0-5°C. The reaction mixture is then filtered to obtain the crystalline product, which is washed with ether and acetic anhydride, followed by ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound involves the neutralization of N,N-dimethylglycine sodium salt with sulfuric acid. The sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide, followed by caustic hydrolysis. The resulting N,N-dimethylglycine is then neutralized with potassium hydroxide to form the potassium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium N,N-dimethylglycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylglycine oxide.
Reduction: It can be reduced to form N,N-dimethylglycine.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: N,N-dimethylglycine oxide.
Reduction: N,N-dimethylglycine.
Substitution: Halogenated derivatives of N,N-dimethylglycine.
Wissenschaftliche Forschungsanwendungen
Potassium N,N-dimethylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent and a stabilizer for oxidizing agents.
Biology: It is used in studies related to amino acid metabolism and enzyme activity.
Industry: It is used in the production of dyes and as a reducing agent in various chemical processes .
Wirkmechanismus
The mechanism of action of Potassium N,N-dimethylglycinate involves its role as a methyl donor in biochemical reactions. It participates in the methylation of various substrates, including nucleic acids, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and lipid metabolism. The compound also acts as an agonist of the glycine site of the NMDA receptor, which is involved in neurotransmission and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium prolinate
- Potassium taurate
- Potassium sarcosinate
Comparison
Potassium N,N-dimethylglycinate is unique due to its high solubility in water and its stability under various conditions.
Eigenschaften
CAS-Nummer |
17647-86-8 |
|---|---|
Molekularformel |
C4H9KNO2 |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
potassium;2-(dimethylamino)acetate |
InChI |
InChI=1S/C4H9NO2.K/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7); |
InChI-Schlüssel |
OBMWWBLUVJBOIZ-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)[O-].[K+] |
Kanonische SMILES |
CN(C)CC(=O)O.[K] |
Key on ui other cas no. |
17647-86-8 |
Piktogramme |
Corrosive |
Verwandte CAS-Nummern |
1118-68-9 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















